Indenoindene

描述

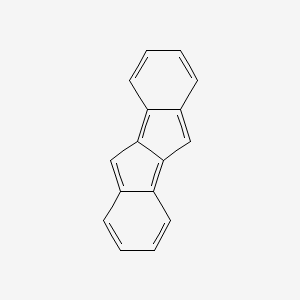

Structure

2D Structure

属性

CAS 编号 |

248-58-8 |

|---|---|

分子式 |

C16H10 |

分子量 |

202.25 g/mol |

IUPAC 名称 |

indeno[2,1-a]indene |

InChI |

InChI=1S/C16H10/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-10H |

InChI 键 |

OZEPXROCWSMGGM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=CC3=C4C=CC=CC4=CC3=C2C=C1 |

产品来源 |

United States |

准备方法

Classical Friedel-Crafts Alkylation for Indenoindene Synthesis

The earliest reported method for this compound derivatives involves Friedel-Crafts alkylation, as detailed in the 1959 patent US2953609A. This approach utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate cyclization of aryl precursors. For example, tetrahydro-indenoindene is synthesized via the reaction of substituted naphthalenes with alkyl halides in benzene. Key parameters include:

- Catalyst loading : 1.5–2.0 equivalents of AlCl₃ relative to the substrate.

- Temperature : 25–30°C to prevent over-alkylation.

- Solvent : Benzene enhances product isolation by stabilizing reactive intermediates.

Yields typically range from 60–75%, with purity confirmed via fractional distillation. This method remains foundational for small-scale laboratory synthesis but faces limitations in scalability due to stoichiometric AlCl₃ usage.

On-Surface Synthesis of Oligo(this compound)

A breakthrough in nanomaterial fabrication was achieved through on-surface synthesis, as demonstrated by Di Giovannantonio et al. (2020). Oligo(this compound) is constructed on Au(111) substrates via thermally activated dehalogenation of a dibromo-indenoindene precursor. The process involves:

- Deposition : Sublimation of the precursor onto Au(111) under ultra-high vacuum (10⁻¹⁰ mbar).

- Thermal activation : Heating to 200°C induces C–Br bond cleavage and radical recombination.

- Characterization : Defect-free structures are verified via low-temperature scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM).

This method produces oligomers with a low electronic band gap (1.2 eV), making them ideal for optoelectronic devices. Density functional theory (DFT) calculations corroborate the planar geometry and conjugation extent.

Suzuki-Miyaura Cross-Coupling for Optoelectronic Applications

Chen et al. (2021) developed this compound-based non-fullerene acceptors (NFAs) for organic solar cells using Suzuki-Miyaura coupling. The core structure is functionalized with electron-withdrawing groups (EWGs) like cyano (-CN) and fluorine (-F) to tune optoelectronic properties:

- Reagents : Pd(PPh₃)₄ catalyst, potassium carbonate (K₂CO₃) base.

- Conditions : 80–100°C in tetrahydrofuran (THF)/water (3:1 v/v).

- Yield : 70–85% after column chromatography.

Key derivatives include IBRD1–IBRD6, which exhibit redshifted absorption (λₘₐₓ = 650–720 nm) and low reorganization energies (λₑ = 0.008–0.012 eV), enabling efficient charge transport.

Acid-Catalyzed Polymerization for Stabilized Backbones

This compound-containing polymers, such as poly(5,5,10,10-tetrakis(2-ethylhexyl)-5,10-dihydroindeno[2,1-a]indene-2,7-diyl) (PININE), are synthesized via amberlyst15-catalyzed cyclization. The protocol involves:

- Monomer preparation : Ethyl phenylacetate is converted to dihydrothis compound through Claisen condensation.

- Polymerization : Refluxing in toluene with amberlyst15 (10 wt%) for 24 hours.

- Post-processing : Precipitation in methanol and Soxhlet extraction.

PININE exhibits exceptional photostability, retaining 95% of its photoluminescence intensity after 500 hours of UV exposure, unlike traditional poly(p-phenylenevinylene) derivatives.

High-Pressure Synthesis of Poly-Indenoindene Analogues

Recent advances in high-pressure chemistry enabled the synthesis of Ca₃C₇, a compound featuring deprotonated para-poly(this compound)-like chains. Using laser-heated diamond anvil cells (LHDACs):

- Pressure : 140–150 GPa.

- Temperature : ~3000 K.

- Characterization : Synchrotron single-crystal X-ray diffraction (SCXRD) confirms the orthorhombic Pnma structure.

This method expands carbon chemistry into extreme conditions, revealing this compound’s stability and potential for exotic materials.

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison

Spectroscopic Characterization Data

Table 2: Key Spectroscopic Signatures

化学反应分析

Types of Reactions: Indenoindene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s conjugated system and the presence of reactive sites on the fused rings.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and structural properties depending on the nature of the substituents .

科学研究应用

Scientific Research Applications

- Chemistry Indenoindene serves as a starting material for synthesizing complex polycyclic compounds and as a model for studying reaction mechanisms.

- Biology Derivatives of this compound are explored for their potential biological activities, such as antimicrobial and anticancer properties. Plant phenolic compounds, in general, have the potential ability to reduce damage resulting from oxidative stress and inflammation .

- Medicine Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.

- Industry this compound is used in developing organic semiconductors and other electronic materials. Fully conjugated ladder polymers (CLP), like poly(this compound), possess unique optical and electronic properties, making them promising materials for applications in optoelectronic devices .

Molecular Engineering of this compound Acceptors

This compound cores enhance electron transportation due to extended π-electron conjugation. The sp3 carbon bridge and conjugated 14π-electrons in this compound allow tuning of crystallinity, energy levels, absorption, and solubility, proving effective in developing photovoltaic materials .

Use as a Reference Molecule

IBR, a molecule with an this compound-core, is used as a reference molecule. It consists of an this compound-core that behaves as a donor (D) unit and is flanked by A1 (4 methylbenzo[c][1,2,5]thiadiazole) and A2 (3-ethyl-5-methylene-2-thioxothiazolidin-4-one) .

On-Surface Synthesis of Oligo(this compound)

Oligo(this compound) can be synthesized on surfaces like Au(111). Its structure and low electronic band gap have been elucidated using low-temperature scanning tunneling microscopy and spectroscopy, as well as noncontact atomic force microscopy, complemented by density functional theory calculations . Achieving defect-free segments of oligo(this compound) offers insight and provides a basis for further synthetic approaches .

Use in Organic Solar Cells

The properties of non-fullerene acceptors (NFAs) in organic solar cells (OSCs) have inspired the use of this compound cores with 3-ethylrodanine end-capped acceptors to enhance electron transportation due to extended π-electron conjugation . The this compound core's unique structure allows for tuning crystallinity, energy levels, absorption, and solubility, making it effective in developing photovoltaic materials . Theoretical insights from these compounds offer better designs for photovoltaic materials in OSC applications .

Simplified Synthetic Routes

Simplified synthetic routes for compounds like 4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno [1,2-b:5,6-b'] dithiophene have been developed using catalysts like amberlyst15 to reduce costs and increase efficiency in synthesizing n-type organic semiconductors . Methoxy substitution improves both yield and efficiency .

Bioactive compounds

Research indicates that several compounds with this compound cores exhibit cytotoxicity against various cancer cell lines, suggesting potential medicinal applications due to their bioactive properties .

Applications in diabetes research

作用机制

The mechanism of action of indenoindene and its derivatives involves interactions with various molecular targets and pathways. For instance, in organic solar cells, this compound-based compounds act as electron donors or acceptors, facilitating charge transfer and improving the efficiency of the devices . In biological systems, the mechanism may involve binding to specific enzymes or receptors, leading to the modulation of cellular processes .

相似化合物的比较

Key Insights :

- IBRD1–IBRD6 replace IBR’s 3-ethylrhodanine with stronger electron-withdrawing groups (e.g., CN, Cl), reducing band gaps and enhancing charge transfer .

- Thieno[3,4-b]thiophene-based acceptors (e.g., in Xu et al., 2017) integrate sulfur atoms, broadening absorption into the near-infrared but requiring complex synthesis .

- Oligo(this compound) (surface-synthesized) exhibits a low bandgap (~1.3 eV) due to extended conjugation but lacks solution processability .

Electronic and Optical Properties

Table 1: Comparative Electronic Parameters

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λₘₐₓ (nm) | Reorganization Energy, λₑ (eV) |

|---|---|---|---|---|---|

| IBR | -5.52 | -2.78 | 2.734 (DFT) | 680 (CHCl₃) | 0.00882 |

| IBRD3 | -5.34 | -3.21 | 2.126 | 745 (CHCl₃) | 0.00795 |

| IBRD6 | -5.67 | -2.91 | 2.765 | 720 (CHCl₃) | 0.00912 |

| Thieno-based acceptor | -5.61 | -3.89 | 1.72 | 820 (CHCl₃) | N/A |

Key Findings :

- IBRD3 achieves the lowest bandgap (2.126 eV) and highest λₘₐₓ (745 nm) due to three cyanogroups enhancing electron withdrawal and intramolecular charge transfer (ICT) .

- IBR exhibits higher λₑ (0.00882 eV), indicating slower electron mobility compared to IBRD2 (λₑ = 0.00798 eV) and IBRD3 .

- Thieno-based acceptors outperform this compound derivatives in near-IR absorption but suffer from synthetic complexity .

Photovoltaic Performance

Table 2: Device Parameters in Organic Solar Cells

| Compound | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Donor Polymer |

|---|---|---|---|---|---|

| IBR | 0.94 | 14.3 | 68 | 9.1 | PBDB-T |

| IBRD3 | 1.437 | 18.9 | 72 | 12.4 | PBDB-T |

| Thieno-based acceptor | 0.89 | 22.1 | 75 | 14.8 | PTB7-Th |

Key Insights :

- IBRD3 achieves a PCE of 12.4% , driven by its broad absorption and low exciton binding energy (0.28 eV) .

- Thieno-based acceptors show higher Jsc (22.1 mA/cm²) due to near-IR absorption but lower Voc (0.89 V) .

- IBRD6 (Voc = 1.362 V) balances voltage and charge mobility, making it suitable for tandem cells .

Stability and Charge Transfer Efficiency

- Photostability: this compound derivatives exhibit superior stability vs. PPV-based polymers, resisting photooxidation due to cyclized vinylene groups .

- Charge Transfer: In PBDB-T:IBRD3 blends, HOMO is localized on the donor polymer, while LUMO resides on IBRD3, ensuring efficient exciton dissociation .

生物活性

Indenoindene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and material science. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships, and case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a fused ring system consisting of an indene and an indane moiety. Its chemical structure can be represented as follows:

The synthesis of this compound derivatives has been explored for various applications, including their use as organic light-emitting diodes (OLEDs) and potential anti-inflammatory agents. Recent studies have focused on modifying the this compound structure to enhance its biological activity.

Anti-Inflammatory Properties

Recent research has identified that certain derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study on 2-benzylidene-1-indanone derivatives demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The most active compound in this study, referred to as 8f , showed an inhibition rate of 83.73% for TNF-α and 69.28% for IL-6, indicating its potential as a therapeutic agent for acute lung injury (ALI) .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4d | 83.73 | 69.28 |

| 8f | Significant | Significant |

The mechanism of action involves blocking the NF-κB/MAPK signaling pathway, which is crucial in mediating inflammatory responses .

Antitumor Activity

This compound derivatives have also been investigated for their antitumor activity. A case study highlighted the synthesis of specific indole-based compounds derived from marine sources that exhibited potent antitumor effects against various cancer cell lines. These compounds were shown to induce apoptosis in cancer cells, demonstrating the potential of this compound derivatives in cancer therapy .

Case Studies

- Acute Lung Injury Treatment : A series of experiments were conducted using LPS-stimulated macrophages to evaluate the anti-inflammatory effects of this compound derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models .

- Antitumor Effects : Research on marine natural products revealed that certain indole derivatives related to this compound exhibited strong cytotoxicity against cancer cell lines such as C6 and HeLa, with IC50 values in the nanomolar range . This suggests a promising avenue for developing new anticancer drugs.

常见问题

Q. What statistical approaches are recommended for analyzing contradictory data in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。